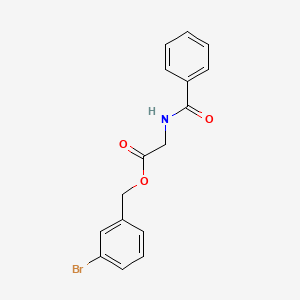

3-bromobenzyl N-benzoylglycinate

Descripción

3-Bromobenzyl N-benzoylglycinate is a synthetic ester derivative combining a 3-bromobenzyl group with N-benzoylglycine. This compound may share functional similarities with HDAC inhibitors and ester-based prodrugs, though its exact biological or catalytic roles remain underexplored in published literature .

Propiedades

IUPAC Name |

(3-bromophenyl)methyl 2-benzamidoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3/c17-14-8-4-5-12(9-14)11-21-15(19)10-18-16(20)13-6-2-1-3-7-13/h1-9H,10-11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZAFETZFNNOCSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)OCC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

46.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24793389 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

YF479 (N1-(3-bromobenzyl)-N7-hydroxy-N1-(2,4-dimethoxyphenyl)heptanediamid) :

This HDAC inhibitor shares the 3-bromobenzyl group with the target compound but incorporates a diamid-hydroxamate scaffold instead of an ester. YF479 demonstrated potent HDAC inhibition (IC₅₀ < 50 nM) in preclinical screens, attributed to the bromine’s electronic effects enhancing metal-binding in HDAC active sites. In contrast, 3-bromobenzyl N-benzoylglycinate’s ester linkage may limit such interactions but improve hydrolytic stability .- 3-Bromobenzyl 2-Phenylacetate: A structurally simpler ester from green chemistry studies, this compound lacks the glycine backbone but shares the 3-bromobenzyl group. Its synthesis via immobilized lipases (e.g., Candida antarctica Lipase B) under aqueous conditions achieved >90% yield, highlighting efficient biocatalytic routes.

Electronic and Steric Effects

Substituent variations significantly impact physicochemical properties:

- Bromine vs.

- Steric Demand : The N-benzoylglycinate group introduces bulkier geometry, which may hinder enzymatic hydrolysis compared to simpler esters like 3-bromobenzyl 2-phenylacetate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.